2,2-Dihydroxyoctanedioic acid
CAS No.: 128196-23-6
Cat. No.: VC19143536
Molecular Formula: C8H14O6
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128196-23-6 |
|---|---|
| Molecular Formula | C8H14O6 |
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | 2,2-dihydroxyoctanedioic acid |
| Standard InChI | InChI=1S/C8H14O6/c9-6(10)4-2-1-3-5-8(13,14)7(11)12/h13-14H,1-5H2,(H,9,10)(H,11,12) |
| Standard InChI Key | USTDCAHSAWMNFB-UHFFFAOYSA-N |
| Canonical SMILES | C(CCC(=O)O)CCC(C(=O)O)(O)O |
Introduction
Chemical Structure and Nomenclature
2,2-Dihydroxyoctanedioic acid belongs to the class of α,α-dihydroxydicarboxylic acids. Its IUPAC name derives from the octanedioic acid backbone (suberic acid) with hydroxyl groups at the second position. The structure is represented as HOOC(CH₂)₅C(OH)₂COOH. This configuration introduces steric and electronic effects due to the geminal diol moiety, which influences its reactivity and physical properties .
Table 1: Key Structural Features
Synthesis and Derivatization
While no direct synthesis of 2,2-dihydroxyoctanedioic acid is documented, analogous pathways for dihydroxylated dicarboxylic acids suggest feasible routes:
Hydroxylation of Suberic Acid Derivatives
Suberic acid (octanedioic acid) serves as a precursor in drug synthesis . Introducing hydroxyl groups could involve:
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Electrophilic hydroxylation: Using peroxide reagents or catalytic oxidation .
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Biocatalytic methods: Enzymatic hydroxylation observed in microbial systems for similar substrates .
Condensation Reactions
The geminal diol structure may arise from aldol-like condensations. For example, reacting glutaric acid derivatives with formaldehyde under basic conditions could yield branched intermediates .
Table 2: Hypothetical Synthesis Pathways
Physicochemical Properties
Extrapolating from suberic acid (m.p. 143°C) and 2,2-dihydroxysuccinic acid (m.p. 158–160°C) , the compound likely exhibits:
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Melting point: 150–170°C (hydrogen bonding increases m.p.).
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Solubility: High water solubility due to polar groups; estimated log P = -1.2 .
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Acidity: pKa₁ ≈ 2.5 (carboxylic acid), pKa₂ ≈ 4.0 (second carboxylic acid), pKa₃ ≈ 10.2 (hydroxyl groups) .
Applications in Industry and Medicine
Pharmaceutical Intermediate
Suberic acid derivatives are used in histone deacetylase inhibitors like vorinostat . The dihydroxy variant could enhance metal chelation or solubility in drug formulations.
Biodegradable Polymers
Dicarboxylic acids are key monomers in polyesters. The hydroxyl groups may facilitate cross-linking, improving material strength .
Metabolic Studies
Elevated urinary suberic acid correlates with fatty acid oxidation disorders . The dihydroxy form might serve as a biomarker for specific metabolic blocks.
Analytical Characterization
Spectroscopic Data
Chromatography
Reverse-phase HPLC with UV detection (210 nm) or MS/MS would separate and identify the compound . Derivatization with trimethylsilyl (TMS) groups enhances volatility for GC-MS analysis .
Future Research Directions
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